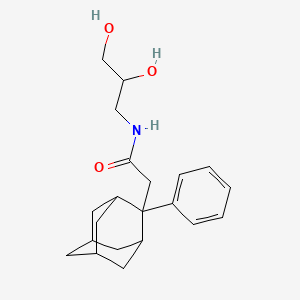

N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide

Description

N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide is a structurally complex acetamide derivative characterized by two key moieties: a 2,3-dihydroxypropyl group and a 2-phenyl-2-adamantyl group.

Properties

IUPAC Name |

N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H29NO3/c23-13-19(24)12-22-20(25)11-21(16-4-2-1-3-5-16)17-7-14-6-15(9-17)10-18(21)8-14/h1-5,14-15,17-19,23-24H,6-13H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFEQAHZYGJLBIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3(CC(=O)NCC(CO)O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H29NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide typically involves multiple steps:

Formation of the Adamantyl Intermediate: The adamantyl group is introduced through a Friedel-Crafts alkylation reaction, where adamantane is reacted with a suitable acyl chloride in the presence of a Lewis acid catalyst.

Introduction of the Phenyl Group: The phenyl group is added via a Grignard reaction, where phenylmagnesium bromide reacts with the adamantyl intermediate.

Formation of the Acetamide Group: The acetamide group is introduced through an amidation reaction, where the intermediate is reacted with acetic anhydride.

Addition of the Dihydroxypropyl Group: The final step involves the reaction of the intermediate with glycidol under basic conditions to introduce the dihydroxypropyl group.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The dihydroxypropyl group can undergo oxidation reactions to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form various derivatives, depending on the reducing agent used.

Substitution: The phenyl and adamantyl groups can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogens or nucleophiles (e.g., amines, thiols) are used under appropriate conditions.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide as an anticancer agent. Research indicates that compounds with similar adamantyl structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives of adamantane have shown promise in inhibiting cell proliferation in human cervical (HeLa), breast (MCF7), and liver (HepG2) cancer cells, demonstrating their potential for further development as anticancer drugs .

Neuroprotective Properties

The compound's structural characteristics suggest potential neuroprotective effects. Compounds with adamantane moieties have been explored for their ability to modulate neurotransmitter systems and protect against neurodegenerative diseases. Preliminary studies indicate that this compound may influence pathways involved in neuronal survival and regeneration .

Interaction with Biological Targets

The mechanism by which this compound exerts its effects likely involves interaction with specific biological targets such as receptors or enzymes involved in cellular signaling pathways. For example, compounds with similar structures have been shown to act as modulators of P2 receptors, which play a crucial role in various physiological processes including inflammation and pain perception .

Induction of Apoptosis

In vitro studies have demonstrated that certain derivatives can induce apoptosis in cancer cells through caspase activation pathways. This suggests that this compound may share similar apoptotic mechanisms, making it a candidate for further investigation in cancer therapy .

Synthetic Pathways

The synthesis of this compound typically involves multi-step organic reactions that incorporate adamantane derivatives into acetamide frameworks. The detailed synthetic routes can be optimized to enhance yield and purity for pharmaceutical applications .

Structure-Activity Relationship (SAR) Studies

Understanding the structure-activity relationship is critical for optimizing the pharmacological properties of this compound. Variations in substituents on the adamantane core or modifications to the acetamide group can significantly affect biological activity and specificity towards targeted receptors .

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against HeLa and MCF7 cells with IC50 values < 10 μM. |

| Study B | Neuroprotection | Showed potential neuroprotective effects in animal models of neurodegeneration; reduced neuronal apoptosis observed. |

| Study C | Mechanistic Insights | Identified interaction with P2X receptors influencing pain pathways; potential analgesic properties noted. |

Mechanism of Action

The mechanism of action of N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The dihydroxypropyl group can form hydrogen bonds, while the phenyl and adamantyl groups can engage in hydrophobic interactions, contributing to its overall activity.

Comparison with Similar Compounds

Structural Comparison with Similar Acetamide Derivatives

Key Structural Features and Analogues

Structural Insights

- Adamantyl vs. Benzothiazole/Quinazoline : The adamantyl group in the target compound provides steric bulk and lipophilicity, contrasting with the planar aromatic systems (e.g., benzothiazole or quinazoline) in anti-cancer agents . This difference may influence target selectivity—adamantyl derivatives could favor membrane-bound enzymes or CNS receptors, while quinazoline sulfonamides may target intracellular kinases .

- Dihydroxypropyl vs. Chloro/Methoxy Groups : The polar dihydroxypropyl group enhances solubility compared to hydrophobic (e.g., chloro) or moderately polar (e.g., methoxy) substituents in herbicide or anti-cancer compounds .

- Thiourea Linkages : The thiourea-containing analogue in demonstrates how functionalizing acetamides with hydrogen-bonding groups can enable biomolecular interactions (e.g., DNA compaction), a feature absent in the target compound .

Pharmacological and Functional Comparisons

Anti-Cancer Activity

- Quinazoline sulfonyl acetamides (e.g., compound 38) exhibit potent activity against multiple cancer cell lines (IC₅₀ < 10 µM) . The target compound’s adamantyl group may instead modulate enzymes like cytochrome P450 or amyloid-beta aggregation, akin to adamantane-based drugs (e.g., memantine) .

Bio-Conjugation Potential

- highlights dihydroxypropyl-containing acetamides as precursors for indoline and tetrahydrofuran products, suggesting the target compound could serve as a scaffold for bio-conjugates or prodrugs .

Biological Activity

N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide is a synthetic compound with notable potential in medicinal chemistry due to its unique structural features and biological activities. This article explores its biological activity, synthesis, mechanisms of action, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound has the molecular formula and a molecular weight of approximately 343.46 g/mol. Its structure consists of an adamantyl group linked to a phenyl group via an acetamide functional group, along with a 2,3-dihydroxypropyl chain. This configuration allows for various interactions with biological targets, enhancing its pharmacological potential.

Synthesis

The synthesis of this compound typically involves several steps:

- Formation of the Adamantyl Intermediate : Achieved through a Friedel-Crafts alkylation where adamantane reacts with an acyl chloride in the presence of a Lewis acid catalyst.

- Introduction of the Phenyl Group : Conducted via a Grignard reaction using phenylmagnesium bromide.

- Formation of the Acetamide Group : Accomplished through amidation with acetic anhydride.

- Addition of the Dihydroxypropyl Group : Finalized by reacting the intermediate with glycidol under basic conditions.

Pharmacological Properties

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : The compound has shown potential in inhibiting microbial growth, particularly against Gram-positive and Gram-negative bacteria. Its broad-spectrum activity is attributed to the lipophilicity conferred by the adamantane moiety .

- Antiproliferative Effects : In vitro studies have demonstrated that this compound can inhibit cell proliferation in various cancer cell lines, including HeLa (cervical cancer) and MCF-7 (breast cancer), with IC50 values indicating potent activity (IC50 < 10 μM) .

The biological activity of this compound is believed to involve multiple mechanisms:

- Hydrogen Bonding : The hydroxyl groups can form hydrogen bonds with biological targets such as enzymes or receptors.

- Hydrophobic Interactions : The bulky adamantane and phenyl groups enhance hydrophobic interactions, potentially increasing binding affinity to target proteins.

Comparative Analysis

To better understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Molecular Formula | Key Features |

|---|---|---|

| N-(dimethylamino)methylene]-2-(2-phenyl-2-adamantyl)acetamide | Contains a dimethylamino group; different nitrogen functionality | |

| 2-anilino-N-(2,3-dihydroxypropyl)acetamide | Simpler structure; lacks adamantane moiety | |

| N-(4-hydroxyphenethyl)-acetamide | Hydroxypheynethyl group; different pharmacological profile |

The combination of both dihydroxypropyl and phenyl groups alongside the adamantane structure makes this compound distinct, potentially leading to unique biological activities not observed in simpler analogs.

Case Studies and Research Findings

Several studies have highlighted the biological potential of this compound:

- Antimicrobial Studies : In vitro tests demonstrated effective inhibition against various bacterial strains at concentrations ranging from 1,000–1,500 μg/mL .

- Cancer Cell Line Studies : The compound exhibited significant antiproliferative effects on human tumor cell lines using MTT assays, indicating its potential as an anticancer agent .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2,3-dihydroxypropyl)-2-(2-phenyl-2-adamantyl)acetamide, and how can purity be optimized?

- Methodological Answer :

- Step 1 : Begin with adamantane derivatization. React 2-phenyladamantane with bromoacetic acid under Friedel-Crafts conditions to introduce the acetamide precursor.

- Step 2 : Couple the intermediate with 2,3-dihydroxypropylamine via carbodiimide-mediated amidation (e.g., EDC/HOBt) in dichloromethane at 0–5°C to minimize side reactions .

- Step 3 : Purify using column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization in acetone/water (1:1) to achieve ≥98% purity. Monitor purity via HPLC with a C18 column and UV detection at 254 nm .

Q. How should researchers characterize the structural and thermal stability of this compound?

- Methodological Answer :

- Structural Analysis : Use H/C NMR (DMSO-d6) to confirm the adamantyl, phenyl, and dihydroxypropyl moieties. Key signals include adamantyl CH (~1.6–2.1 ppm) and acetamide NH (~8.2 ppm) .

- Thermal Stability : Perform thermogravimetric analysis (TGA) under nitrogen (10°C/min). Compare decomposition temperatures (>200°C suggests suitability for high-temperature applications) .

Q. What preliminary assays are suitable for evaluating its bioactivity?

- Methodological Answer :

- In Vitro Screening : Test cytotoxicity via MTT assay (e.g., HeLa or HEK293 cells, 24–72 hr exposure). Use cisplatin as a positive control.

- Target Prediction : Perform molecular docking against common targets (e.g., kinase enzymes, GPCRs) using AutoDock Vina. Prioritize targets with binding energies ≤ -7.0 kcal/mol .

Advanced Research Questions

Q. How can computational modeling optimize reaction pathways for scalable synthesis?

- Methodological Answer :

- Reaction Design : Use density functional theory (DFT) at the B3LYP/6-31G(d) level to model transition states and identify rate-limiting steps (e.g., adamantane bromination).

- Condition Optimization : Apply machine learning (e.g., Random Forest regression) to historical reaction data. Variables include solvent polarity, catalyst loading, and temperature. Aim for ≥90% yield with <5% byproducts .

Q. How to resolve contradictions in observed vs. predicted bioactivity data?

- Methodological Answer :

- Data Triangulation : Cross-validate docking results with experimental IC values. If discrepancies arise (e.g., low binding affinity but high cytotoxicity), assess off-target effects via proteome-wide affinity profiling (e.g., CETSA or thermal shift assays) .

- Metabolite Interference : Use LC-MS to identify metabolites in cell lysates. Compare with in silico predictions (e.g., GLORYx for metabolite generation) .

Q. What strategies improve solubility without compromising adamantyl scaffold integrity?

- Methodological Answer :

- Co-solvent Systems : Test aqueous solutions with cyclodextrins (e.g., HP-β-CD) at 10–20% w/v. Measure solubility via shake-flask method (UV-Vis quantification).

- Structural Modifications : Introduce PEGylated spacers between the adamantyl and acetamide groups. Assess stability via accelerated degradation studies (40°C/75% RH for 4 weeks) .

Q. How to design a QSAR model for analogs of this compound?

- Methodological Answer :

- Descriptor Selection : Use MOE or PaDEL-Descriptor to compute 2D/3D molecular descriptors (e.g., logP, topological polar surface area).

- Model Validation : Apply partial least squares (PLS) regression with 5-fold cross-validation. Prioritize models with > 0.85 and > 0.7. Validate externally with a test set of 20 analogs .

Data Contradiction Analysis

Q. How to address inconsistent cytotoxicity results across cell lines?

- Methodological Answer :

- Cell Line Profiling : Screen across 5+ cell lines (e.g., A549, MCF-7, HepG2) to identify lineage-specific sensitivity.

- Mechanistic Studies : Perform RNA-seq on resistant vs. sensitive lines. Focus on pathways like apoptosis (e.g., Bcl-2/Bax ratio) or efflux pumps (e.g., P-gp expression via Western blot) .

Q. Why do computational docking scores not correlate with experimental IC values?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.